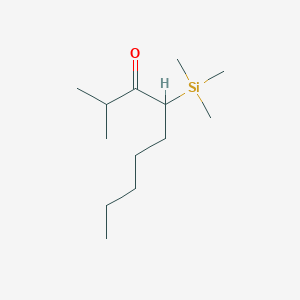
2-Methyl-4-(trimethylsilyl)nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trimethylsilyl)nonan-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a nonanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylsilyl)nonan-3-one typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the reaction of a nonanone derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
化学反应分析
Types of Reactions
2-Methyl-4-(trimethylsilyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Methyl-4-(trimethylsilyl)nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-(trimethylsilyl)nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trimethylsilyl)butan-3-one
- 2-Methyl-4-(trimethylsilyl)hexan-3-one
- 2-Methyl-4-(trimethylsilyl)octan-3-one
Uniqueness
2-Methyl-4-(trimethylsilyl)nonan-3-one is unique due to its specific chain length and the position of the trimethylsilyl group. This structural feature can result in distinct reactivity and properties compared to similar compounds with different chain lengths or substitution patterns.
属性
CAS 编号 |
91356-95-5 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
2-methyl-4-trimethylsilylnonan-3-one |
InChI |
InChI=1S/C13H28OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI 键 |
ICJZFWDLXPWBTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(=O)C(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



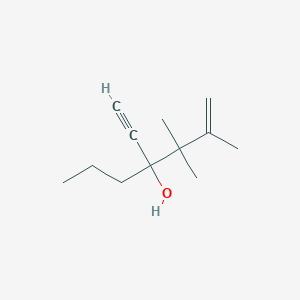
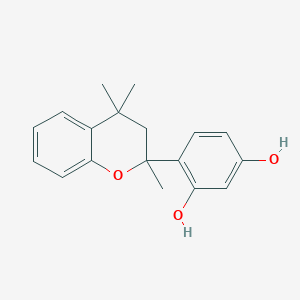
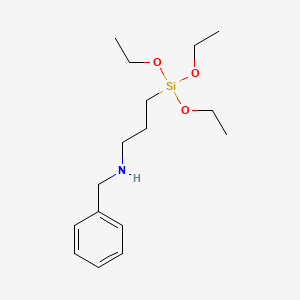
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
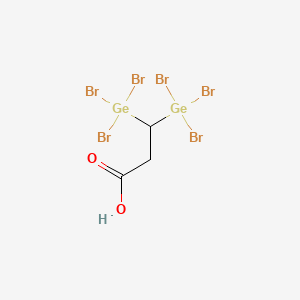


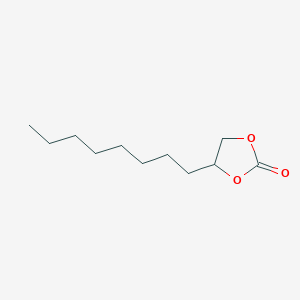
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


